2-Methylindolizine-3-carbaldehyde
Description
Historical Context of Indolizine (B1195054) Discovery and Early Syntheses
The journey into the world of indolizine chemistry began in 1890 when the Italian chemist Angeli first prepared a related compound and proposed the name "pyrindole" for the parent bicyclic structure. jbclinpharm.orgcore.ac.uk However, it was not until 1912 that Scholtz accomplished the first synthesis of the indolizine molecule itself. jbclinpharm.orgcore.ac.uk Scholtz's method involved the high-temperature reaction of 2-methylpyridine (B31789) with acetic anhydride (B1165640), which yielded a product he named "picolide." jbclinpharm.orgcore.ac.uk Subsequent hydrolysis of this intermediate produced a crystalline solid with weak basicity, which was initially termed "pyrrocoline" before the name indolizine was adopted. jbclinpharm.org
The initial structural elucidation proved challenging. The new compound shared the same empirical formula as indole (B1671886) and isoindole (C₈H₇N) and exhibited chemical reactivity reminiscent of pyrroles and indoles. jbclinpharm.org The definitive structure of indolizine was later confirmed by the work of Diels and Alder. jbclinpharm.org
Early synthetic routes to indolizine and its simple derivatives were often plagued by low yields. jbclinpharm.org A significant advancement came with the development of methods like the Tschitschibabin reaction, which involves the ring closure of quaternary pyridinium (B92312) halides and provided a more practical route to 2-alkyl- or 2-arylindolizines. researchgate.netsemanticscholar.org These foundational synthetic efforts paved the way for the exploration and production of more complex, functionalized indolizines.
| Timeline of Early Indolizine Chemistry | |
| Year | Key Event |
| 1890 | Angeli prepares an imine-anhydride of pyrroylpyruvic acid and suggests the name "pyrindole" for the parent base. jbclinpharm.orgcore.ac.uk |
| 1912 | Scholtz achieves the first synthesis of indolizine, which he initially calls "pyrrocoline". jbclinpharm.orgcore.ac.uk |
| 1927 | Chichibabin develops a general and practical synthesis for 2-substituted indolizines. researchgate.net |
| Post-1927 | Further work by chemists like Diels and Alder confirms the bicyclic structure of indolizine. jbclinpharm.org |
Overview of the Indolizine Core in Heterocyclic Chemistry
Indolizine is a unique heterocyclic aromatic compound with the chemical formula C₈H₇N. wikipedia.org It is an isomer of the more common indole, distinguished by the position of its nitrogen atom at a ring fusion, creating a bridgehead nitrogen. wikipedia.org This arrangement results in a fused bicyclic system comprising a pyridine (B92270) ring and a pyrrole (B145914) ring. ontosight.ai
The indolizine core is a 10-π electron aromatic system, which imparts it with significant electronic and structural characteristics. jbclinpharm.orgderpharmachemica.com This electron-rich nature makes it susceptible to electrophilic substitution reactions, similar to other aromatic heterocycles like pyrrole and indole. jbclinpharm.org Structurally, the indolizine molecule is planar and possesses a degree of polarity that is physiologically compatible, contributing to its consideration as a "privileged scaffold" in medicinal chemistry. derpharmachemica.comchim.it The saturated version of this core structure is known as indolizidine, which forms the basis of many naturally occurring alkaloids. wikipedia.org
Importance of Functionalized Indolizines in Contemporary Organic Research
The indolizine nucleus serves as a versatile template for the development of a wide array of functionalized molecules with significant applications in various scientific fields. derpharmachemica.comscispace.com The strategic placement of different functional groups onto the indolizine core can dramatically alter its physical, chemical, and biological properties.
In contemporary organic and medicinal chemistry, functionalized indolizines are the subject of intense research due to their broad spectrum of biological activities. semanticscholar.orgglobalresearchonline.netresearchgate.net Derivatives have been shown to exhibit properties including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. semanticscholar.orgglobalresearchonline.netbohrium.com This has spurred the synthesis of numerous novel indolizine derivatives for evaluation as potential therapeutic agents. semanticscholar.orgscispace.com
Beyond medicine, functionalized indolizines are also gaining attention in materials science. Their conjugated π-electron system can give rise to strong fluorescence, making them promising candidates for the development of organic fluorescent molecules for applications in optoelectronic devices and as biological sensors. derpharmachemica.comchim.it
The compound 2-Methylindolizine-3-carbaldehyde (CAS No. 25365-67-7) is a prime example of a functionalized indolizine. bldpharm.com Its structure, featuring a methyl group at the 2-position and a carbaldehyde (aldehyde) group at the 3-position, makes it a valuable synthetic intermediate. The aldehyde group, in particular, is a versatile functional handle that can be readily transformed into a variety of other chemical moieties, allowing for the construction of more complex molecular architectures. Research on related structures, such as 2-Methyl-3-(3-nitro-benzoyl)-indolizine-1-carbaldehyde and 3-(2-Chlorobenzoyl)-2-methylindolizine-1-carbaldehyde, underscores the utility of the substituted indolizine scaffold in creating diverse chemical entities for further investigation. ontosight.aiontosight.ai The ongoing development of novel synthetic methods, especially in the area of C-H functionalization, continues to expand the toolkit available to chemists for creating new and valuable indolizine derivatives. bohrium.comresearchgate.net
| Properties of this compound | |
| Property | Value |
| CAS Number | 25365-67-7 bldpharm.com |
| Molecular Formula | C₁₀H₉NO bldpharm.com |
| Molecular Weight | 159.19 g/mol bldpharm.com |
| Key Functional Groups | Methyl (-CH₃), Carbaldehyde (-CHO) |
Structure
3D Structure
Properties
IUPAC Name |
2-methylindolizine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-6-9-4-2-3-5-11(9)10(8)7-12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNHZFJVTGYUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrospective and Contemporary Synthetic Methodologies for 2 Methylindolizine 3 Carbaldehyde and Its Derivatives
Historical Routes to Indolizine (B1195054) Scaffolds
The initial syntheses of the indolizine core were pioneered through robust condensation reactions that laid the groundwork for subsequent methodological advancements. These early routes, while often requiring harsh conditions, were crucial in establishing the fundamental chemistry of this heterocyclic system.
Condensation Reactions, including Scholtz's Reaction and Tschitschibabin Reaction
Two of the most significant early methods for constructing the indolizine skeleton are the Scholtz and Tschitschibabin reactions. These condensation strategies are cornerstones in the history of indolizine synthesis. researchgate.netchim.it
The Scholtz reaction , first reported in 1912, represents one of the earliest syntheses of an indolizine. jbclinpharm.orgijettjournal.org This method involves the high-temperature treatment of 2-methylpyridine (B31789) with acetic anhydride (B1165640), which initially produces an intermediate referred to as "picolide." jbclinpharm.orgcore.ac.uk Subsequent hydrolysis of this intermediate yields the indolizine core. jbclinpharm.orgijettjournal.org The reaction was pivotal in confirming the pyrrolopyridine structure of the compound that would come to be known as indolizine. jbclinpharm.org
The Tschitschibabin (or Chichibabin) reaction emerged as a more versatile and widely applicable method for indolizine synthesis. beilstein-journals.orgthieme-connect.com This reaction typically involves two main steps: the quaternization of a pyridine (B92270) derivative (like a 2-alkylpyridine) with an α-halocarbonyl compound to form a pyridinium (B92312) salt, followed by a base-mediated intramolecular cyclization. beilstein-journals.orgthieme-connect.com The base, such as sodium bicarbonate or potassium carbonate, facilitates the formation of a pyridinium ylide intermediate, which then undergoes an aldol-type condensation and subsequent dehydration to form the aromatic indolizine ring. thieme-connect.comacs.org This method's tolerance for various solvents and its potential to be performed as a one-pot synthesis contributed to its broad utility. thieme-connect.com
| Reaction | Reactants | Conditions | Product | Reference(s) |
| Scholtz Reaction | 2-Methylpyridine, Acetic Anhydride | High temperature (200–220°C), then hydrolysis | 2-Methylindolizine (B1618379) | jbclinpharm.orgijettjournal.org |
| Tschitschibabin Reaction | 2-Substituted Pyridine, α-Halocarbonyl Compound | Base (e.g., NaHCO₃, K₂CO₃), various solvents | Substituted Indolizine | beilstein-journals.orgthieme-connect.com |
Early 1,3-Dipolar Cycloadditions
The concept of cycloaddition reactions provided a new and powerful strategy for the synthesis of indolizines. Early applications of 1,3-dipolar cycloadditions demonstrated a more convergent approach to the heterocyclic scaffold. researchgate.netjbclinpharm.org
The first documented use of a 1,3-dipolar cycloaddition for indolizine synthesis was by Boekelheide and Fahrenholtz in 1961. jbclinpharm.org They demonstrated that a pyridinium ylide, specifically 1-phenacylpyridinium methylide, could react with a dipolarophile under dehydrogenating conditions to afford the indolizine product. jbclinpharm.org Shortly thereafter, Huisgen and colleagues expanded on this principle, utilizing azomethine ylides in reactions with dipolarophiles like dimethyl fumarate (B1241708) to construct indolizine derivatives. jbclinpharm.org These seminal works established the 1,3-dipolar cycloaddition of pyridinium ylides as a fundamental and efficient route for assembling the indolizine ring system. researchgate.net
Contemporary Approaches for 2-Methylindolizine-3-carbaldehyde Construction
Modern synthetic efforts have refined the 1,3-dipolar cycloaddition, establishing it as the premier method for constructing highly functionalized indolizines, including this compound. This approach offers high efficiency and structural versatility. researchgate.netchim.it
1,3-Dipolar Cycloaddition Reactions with Pyridinium Ylides
The 1,3-dipolar cycloaddition between a pyridinium ylide and a suitable dipolarophile remains the most frequently used and powerful strategy for building the five-membered pyrrole (B145914) ring of the indolizine nucleus. researchgate.netbeilstein-journals.org This reaction is prized for its high degree of convergence and its ability to introduce a wide array of substituents onto the final indolizine product. chim.itresearchgate.net
The success of the 1,3-dipolar cycloaddition strategy hinges on the use of activated dipolarophiles. Electron-deficient alkynes and alkenes are predominantly used to react with the nucleophilic pyridinium ylide. researchgate.netchim.itijettjournal.org
A wide range of dipolarophiles have been successfully employed, leading to diverse indolizine derivatives. Key examples include:
Alkynes: Dimethyl acetylenedicarboxylate (B1228247) (DMAD) is a classic dipolarophile. ijettjournal.org More recently, electron-deficient ynamides and ynones have been used to generate 2-aminoindolizines and other functionalized indolizines, respectively. nih.govnih.gov
Alkenes: Activated alkenes such as nitroolefins and acrylates also serve as effective reaction partners. researchgate.net A critical difference when using alkene dipolarophiles is that the initial cycloadduct is a non-aromatic dihydroindolizine, which requires a subsequent oxidation step to yield the final aromatic indolizine. rsc.org
| Ylide Precursor | Dipolarophile | Product Type | Reference(s) |
| Stabilized Pyridinium Salt | Electron-deficient Ynamide | 2-Aminoindolizine | nih.gov |
| Pyridinium Salt | Ynone | Functionalized Indolizine | nih.gov |
| Pyridinium Salt | Nitroolefin | Polysubstituted Indolizine | researchgate.net |
The generation of the key pyridinium ylide intermediate can be accomplished through several strategies, primarily categorized as in situ generation or the use of preformed, stable ylides.
In situ generation is the most common approach, where the pyridinium ylide is formed in the reaction mixture and immediately trapped by the dipolarophile. beilstein-journals.orgresearchgate.net This is typically achieved by treating a precursor pyridinium salt with a base. researchgate.net The Tschitschibabin reaction itself is a classic example where the ylide is generated in situ. acs.org The choice of precursor is important; for instance, N-phenacylpyridinium salts are effective because the adjacent carbonyl group helps to stabilize the transient ylide species. researchgate.net Modern methods also include the catalytic generation of ylides, further enhancing the efficiency and scope of the reaction. researchgate.net
The use of preformed ylides is less common but offers advantages in certain contexts. Some pyridinium ylides, particularly those with strong electron-withdrawing groups that provide significant stabilization, can be isolated, purified, and stored. An example includes certain 4-alkoxycarbonyl-substituted 3-oxo-1,2,3,4-tetrahydroquinolizinium ylides. acs.org Using a stable, preformed ylide allows for more controlled reaction conditions and can be beneficial for mechanistic studies. acs.org
Intramolecular Cyclization and Cycloisomerization Strategies
Intramolecular cyclization and cycloisomerization represent powerful strategies for the synthesis of the indolizine core. These methods often involve the formation of a key bond to construct the five-membered ring of the indolizine system from a suitably substituted pyridine precursor.
One of the prominent approaches involves the cycloisomerization of 2-pyridyl-substituted propargylic substrates. chim.it Transition metals are frequently employed to mediate this transformation efficiently. chim.it For instance, the copper-assisted cycloisomerization of alkynyl amines has been demonstrated as an effective route to produce pyrrole-containing heterocycles like indolizines. chim.it This strategy often begins with a palladium-copper-catalyzed cross-coupling of a 2-bromopyridine (B144113) derivative. chim.it
Another strategy involves the intramolecular cyclization of intermediates formed from the reaction of pyridine derivatives with other reagents. For example, when 2-picolinium salts are utilized in certain reactions, the process can proceed through an intramolecular cyclization step to yield indolizine structures. rsc.org This approach can offer solutions to introduce different functional groups at specific positions of the indolizine ring. rsc.org
Furthermore, intramolecular cyclization can be part of a domino reaction sequence. For example, the reaction of N-(cyanomethyl)-2-alkylpyridinium salts with enaminones can lead to the formation of pyrido[2,3-b]indolizines through a process involving both cycloisomerization and cyclocondensation. rsmraiganj.in
The following table summarizes examples of intramolecular cyclization and cycloisomerization strategies for synthesizing indolizine derivatives.
| Starting Materials | Reagents/Conditions | Product Type | Reference |
| 2-Pyridyl-substituted propargylic substrates | Transition metal catalyst (e.g., Copper) | Functionalized indolizines | chim.it |
| 2-Picolinium salts | Base-mediated cyclization | C1,C3-disubstituted indolizines | rsc.org |
| N-(cyanomethyl)-2-alkylpyridinium salts, Enaminones | Domino sequence (cycloisomerization/cyclocondensation) | Pyrido[2,3-b]indolizines | rsmraiganj.in |
Metal-Catalyzed Synthetic Pathways
Transition metal catalysis has significantly advanced the synthesis of indolizine derivatives, offering efficient and modular routes to this important heterocyclic scaffold. Various metals, including palladium, copper, and rhodium, have been successfully employed to catalyze the formation of the indolizine ring system through different mechanistic pathways.
Palladium-Catalyzed Reactions
Palladium catalysis has proven to be a versatile tool for constructing the indolizine nucleus. A notable example is the multicomponent synthesis of indolizines from 2-bromopyridines, carbon monoxide, imines, and alkynes. nih.govsemanticscholar.org This reaction proceeds through the carbonylative formation of a reactive mesoionic pyridine-based 1,3-dipole, which then undergoes a spontaneous cycloaddition with an alkyne. nih.govsemanticscholar.org This method allows for the modular assembly of indolizines by varying the pyridine, imine, and alkyne components. nih.govsemanticscholar.org
The catalytic cycle is proposed to involve the oxidative addition of the 2-bromopyridine to a Pd(0) complex, followed by CO insertion to form a palladium-acyl intermediate. semanticscholar.org This intermediate, in the presence of a chloride source, can lead to the formation of an N-acyl iminium salt upon reaction with the imine, which then cyclizes to the 1,3-dipole. semanticscholar.org The subsequent cycloaddition with an alkyne, such as dimethylacetylene dicarboxylate (DMAD), furnishes the indolizine product. nih.govsemanticscholar.org
A two-step approach for synthesizing indolo[2,3-b]quinoxalines, which contain an indolizine-like substructure, also relies on palladium catalysis. This method involves a Suzuki coupling reaction followed by an annulation via a twofold C-N coupling reaction. rsc.org
The table below provides an example of a palladium-catalyzed synthesis of an indolizine derivative.
| Starting Materials | Catalyst/Reagents | Key Intermediate | Product | Reference |
| 2-Bromopyridine, Imine, Carbon Monoxide, Alkyne | Pd₂(dba)₃, Xantphos | Pyridine-based 1,3-dipole | Substituted Indolizine | nih.govsemanticscholar.org |
Copper-Catalyzed Reactions
Copper-catalyzed reactions offer an efficient and often more economical alternative for the synthesis of indolizines. One prominent method involves the annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids. researchgate.net This approach provides a direct route to C-2 arylated indolizines. chim.it
Copper catalysts are also instrumental in multicomponent reactions. For instance, a copper-catalyzed reaction of 2-methylindole, aromatic aldehydes, and cyclic dienophiles can produce diverse spirotetrahydrocarbazoles, which are structurally related to indolizine derivatives. nih.govbeilstein-journals.org In this process, copper sulfate (B86663) facilitates the in situ generation of an indole-based ortho-quinodimethane, which then undergoes a Diels-Alder reaction with a dienophile. nih.govbeilstein-journals.org
Furthermore, copper-catalyzed sequential reactions, such as the palladium-copper-catalyzed cross-coupling of 2-bromopyridine followed by cycloisomerization, are effective for synthesizing functionalized indolizines from alkynyl amines. chim.it Additionally, a copper-catalyzed, three-component tandem annulation of 2-alkylpyridines, ynals, and elemental sulfur leads to the formation of indolizine thiones. rsc.org
The following table summarizes key copper-catalyzed reactions for the synthesis of indolizine and related structures.
| Starting Materials | Catalyst/Reagents | Reaction Type | Product Type | Reference |
| 2-Alkylazaarenes, α,β-Unsaturated Carboxylic Acids | Copper catalyst | Annulation | C-2 Arylated Indolizines | chim.itresearchgate.net |
| 2-Methylindole, Aromatic Aldehydes, Cyclic Dienophiles | Copper Sulfate | Multicomponent Diels-Alder | Spirotetrahydrocarbazoles | nih.govbeilstein-journals.org |
| 2-Bromopyridine, Alkynyl Amines | Palladium/Copper catalyst | Cross-coupling/Cycloisomerization | Functionalized Indolizines | chim.it |
| 2-Alkylpyridines, Ynals, Elemental Sulfur | Copper catalyst | Three-component Tandem Annulation | Indolizine Thiones | rsc.org |
Rhodium-Catalyzed Transformations
Rhodium catalysts have enabled unique transformations for the synthesis of indolizine and related nitrogen-fused heterocycles. One-pot tandem reactions catalyzed by rhodium complexes are particularly noteworthy. For example, the reductive amination/asymmetric transfer hydrogenation of quinoxaline-2-carbaldehydes with anilines, catalyzed by a Cp*Rh complex, provides an efficient route to chiral vicinal diamines, which can be precursors or analogues to complex indolizine systems. rsc.org
Another significant application of rhodium catalysis is the diastereoselective synthesis of 2,2,3,3-tetrasubstituted indolines from N-sulfonyl-1,2,3-triazoles and ortho-vinylanilines. nih.gov This reaction proceeds through the formation of an iminocarbene, which generates a rhodium carbenoid. This intermediate then reacts with the ortho-vinylaniline to form an ammonium (B1175870) ylide, leading to the indoline (B122111) product with high diastereoselectivity. nih.gov
Rhodium(III)-catalyzed intramolecular oxidative annulation via C-H activation is another powerful strategy. rsc.org This method allows for the synthesis of 2,3-dihydro-1H-indolizinium derivatives from benzaldehydes (or α,β-unsaturated aldehydes) and alkyne-amines. The proposed mechanism involves the formation of an imine, followed by ortho C-H activation, alkyne insertion, and reductive elimination through a seven-membered rhodacycle intermediate. rsc.org
The table below highlights examples of rhodium-catalyzed syntheses of indolizine-related structures.
| Starting Materials | Catalyst/Reagents | Reaction Type | Product Type | Reference |
| Quinoxaline-2-carbaldehydes, Anilines | Cp*Rh complex, HCOOH/NEt₃ | Reductive Amination/Asymmetric Transfer Hydrogenation | Chiral Vicinal Diamines | rsc.org |
| N-Sulfonyl-1,2,3-triazoles, ortho-Vinylanilines | Rhodium catalyst | Intramolecular Carbenylative Amination | Tetrasubstituted Indolines | nih.gov |
| Benzaldehydes/α,β-Unsaturated Aldehydes, Alkyne-amines | Rhodium(III) complex, Cu(BF₄)₂·6H₂O | Intramolecular Oxidative Annulation (C-H activation) | 2,3-Dihydro-1H-indolizinium Derivatives | rsc.org |
Radical-Induced Cyclization and Cross-Coupling Methods
Radical-induced reactions have emerged as a powerful tool in organic synthesis, offering alternative pathways for the construction of complex molecular architectures, including the indolizine framework. These methods often proceed under mild conditions and can tolerate a wide range of functional groups.
Photocatalytic radical-induced cyclization reactions, in particular, are gaining attention due to their environmentally friendly nature. rsc.org These reactions can be initiated by visible light, avoiding the need for high temperatures or harsh reagents. rsc.org A proposed mechanism for such a reaction could involve the generation of a radical species that then undergoes an intramolecular cyclization to form the five-membered ring of the indolizine system.
While specific examples detailing the synthesis of this compound via radical-induced cyclization are not extensively documented in the provided search results, the general principles of radical chemistry suggest its applicability. For instance, a radical could be generated on a side chain attached to the 2-position of a pyridine ring, which could then attack the pyridine ring itself or a suitably positioned double or triple bond to initiate cyclization.
Cross-coupling reactions involving radical intermediates also present a viable synthetic route. These reactions could involve the coupling of a pyridine-based radical with another radical species or a suitable coupling partner to form a key bond in the indolizine structure.
The development of novel radical-based methods continues to be an active area of research, and it is anticipated that more efficient and selective radical-induced cyclization and cross-coupling strategies for the synthesis of functionalized indolizines will be reported in the future.
Green Chemistry Approaches and One-Pot Syntheses
In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes for pharmaceuticals and other valuable chemicals. mdpi.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in One-pot syntheses and the use of environmentally benign catalysts and solvents are key aspects of this approach. mdpi.comrasayanjournal.co.in
For the synthesis of indolizine derivatives, several green chemistry approaches have been developed. A notable example is the recyclable stereoauxiliary aminocatalyzed one-pot synthesis of 1,2,3-trisubstituted indolizine-2-carbaldehydes. nih.gov This method utilizes aminosugars derived from biomass as catalysts for the [3+2] annulation of acyl pyridines and α,β-unsaturated aldehydes. nih.gov The use of a recyclable catalyst and the one-pot nature of the reaction contribute to its green credentials. nih.gov Polymeric chitosan (B1678972), which is also derived from biomass, has shown excellent catalytic performance in aqueous solutions for this transformation. nih.gov
Microwave-assisted organic synthesis (MAOS) is another green technique that has been applied to the synthesis of indolizines. rsmraiganj.in Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. rsmraiganj.inmdpi.com
Solvent-free or "neat" reaction conditions also align with the principles of green chemistry by eliminating the need for potentially harmful organic solvents. mdpi.com For instance, a copper-catalyzed reaction involving pyridine, acetophenone, and nitroalkenes has been developed for the synthesis of indolizines under solvent-free conditions, achieving high yields. mdpi.com
The following table provides examples of green chemistry approaches and one-pot syntheses for indolizine derivatives.
| Starting Materials | Catalyst/Reagents/Conditions | Key Features | Product Type | Reference |
| Acyl Pyridines, α,β-Unsaturated Aldehydes | Aminosugar catalyst (e.g., D-glucosamine) or Chitosan | Recyclable catalyst, One-pot, Biomass-derived catalyst | 1,2,3-Trisubstituted Indolizine-2-carbaldehydes | nih.gov |
| Pyridine, Acetophenone, Nitroalkenes | Copper catalyst, Solvent-free | High yield, No solvent | Indolizines | mdpi.com |
| Pyridinium salts, Enaminones | Microwave irradiation | Reduced reaction time, Energy efficiency | Pyrido[2,3-b]indolizines | rsmraiganj.in |
Aminocatalytic Stereoselective Synthesis of Indolizine-2-carbaldehydes
A noteworthy advancement in the synthesis of indolizine-2-carbaldehydes is the development of a recyclable stereoauxiliary aminocatalytic strategy. researchgate.netrsc.org This one-pot method facilitates the [3+2] annulation of acyl pyridines and α,β-unsaturated aldehydes. researchgate.netresearchgate.net Researchers have successfully utilized aminosugars derived from biomass, such as D-glucosamine and the polymer chitosan, as effective aminocatalysts. researchgate.netrsc.org
This approach has been shown to be effective for a broad range of substrates, allowing for large-scale synthesis and catalyst recycling, and has expanded the library of accessible indolizine-2-carbaldehydes. researchgate.netresearchgate.net Control experiments have indicated a stereoauxiliary effect favored by the β-anomer of D-glucosamine, which is the predominant unit in chitosan. researchgate.net This method has proven effective in aqueous solutions for converting various substrates. researchgate.net
The general procedure involves the reaction of α,β-unsaturated aldehydes or ketones with heteroaryl ketones in the presence of chitosan and formic acid in water at elevated temperatures. researchgate.net This sustainable aminocatalysis strategy, employing a recyclable stereoauxiliary combined with an iminium ion/enamine tandem sequence, has enabled the efficient one-pot synthesis of 1,2,3-trisubstituted indolizine-2-carbaldehydes. researchgate.net
Below is a table summarizing the reaction conditions for the aminocatalytic synthesis of indolizine-2-carbaldehydes:
| Catalyst | Reactants | Solvent | Temperature | Time | Product |
| Chitosan (20 mol%) | α,β-unsaturated aldehydes/ketones, heteroaryl ketones (2.5 equiv.) | H₂O | 120 °C | 18 h | Trisubstituted indolizine-2-carbaldehydes |
| Chitosan (20 mol%) | α,β-unsaturated aldehydes/ketones, heteroaryl ketones (2.5 equiv.) | Formic acid : H₂O (1:1) | 120 °C | 36 h | Trisubstituted indolizine-2-carbaldehydes |
Strategic Precursors in the Synthesis of this compound
The synthesis of the indolizine core often relies on the strategic use of pyridine derivatives. These precursors can be broadly categorized into those that are pre-functionalized at the nitrogen atom (pyridinium ylides) and those that are not (N-free pyridines). rsc.org
Role of 2-Alkylpyridines and their Derivatives
2-Alkylpyridines are fundamental building blocks for the construction of the indolizine skeleton. researchgate.net One of the earliest and most straightforward methods, the Scholtz synthesis, involved the treatment of 2-methylpyridine with acetic anhydride at high temperatures to produce an indolizine derivative. core.ac.ukjbclinpharm.org
A more contemporary and widely used method is the Tschitschibabin reaction, which involves the reaction of 2-alkylpyridines with α-halo ketones, followed by the cyclization of the resulting quaternary salt. chim.it This method has been adapted to develop a practical, chromatography-free protocol for synthesizing 2-substituted indolizines. chim.it
Furthermore, 2-alkylpyridines can be N-alkylated with α-bromoacetophenones, followed by a base-induced cyclization to form indolizine intermediates. mst.edu This sequence can be performed in a single step or as a two-step process with purification of the intermediate pyridinium salts. mst.edu The use of various 2-alkylazaarenes and aryl-substituted α,β-unsaturated carboxylic acids can lead to C-2 arylated indolizines. chim.it
The following table outlines the role of 2-alkylpyridine derivatives in indolizine synthesis:
| Reaction Type | Reagents | Product |
| Scholtz Synthesis | 2-Methylpyridine, Acetic Anhydride | Indolizine derivative |
| Tschitschibabin Reaction | 2-Alkylpyridine, α-Halo Ketone | 2-Substituted indolizine |
| N-alkylation/Cyclization | 2-Alkylpyridine, α-Bromoacetophenone, Base | Indolizine intermediate |
| C-2 Arylation | 2-Alkylazaarenes, Aryl-substituted α,β-unsaturated carboxylic acids | C-2 arylated indolizine |
Application of Pyridine-2-carboxaldehyde Derivatives
Pyridine-2-carboxaldehyde and its derivatives are versatile precursors for a range of indolizines. core.ac.uk The Baylis-Hillman reaction, involving the reaction of pyridine-2-carboxaldehydes with acrylate (B77674) esters, acrylonitrile, or methyl vinyl ketone, yields 3-hydroxy-2-methylenealkanoate esters. core.ac.ukcore.ac.uk Subsequent acetylation and thermal cyclization of these adducts provide a general route to 2-substituted indolizines. core.ac.uk For instance, the reaction of pyridine-2-carboxaldehyde with methyl vinyl ketone leads directly to the corresponding indolizine. core.ac.uk
Boekelheide and co-workers developed a method where 6-methylpyridine-2-carboxaldehyde was treated with vinylmagnesium bromide to produce a vinyl alcohol. core.ac.ukjbclinpharm.org Acetylation of this alcohol followed by pyrolysis afforded 5-methylindolizine. core.ac.ukjbclinpharm.org
Additionally, pyridine-2-carboxaldehyde derivatives are key components in multicomponent reactions. For example, copper nanoparticles supported on activated carbon can catalyze the synthesis of indolizines from pyridine-2-carboxaldehyde derivatives, secondary amines, and terminal alkynes. researchgate.net
The table below summarizes the application of pyridine-2-carboxaldehyde derivatives in indolizine synthesis:
| Reaction Type | Reagents | Intermediate/Product |
| Baylis-Hillman Reaction | Pyridine-2-carboxaldehyde, Acrylate ester/Acrylonitrile/Methyl vinyl ketone | 3-Hydroxy-2-methylenealkanoate ester / 2-Substituted indolizine |
| Grignard Reaction/Pyrolysis | 6-Methylpyridine-2-carboxaldehyde, Vinylmagnesium bromide, Acetic anhydride | 5-Methylindolizine |
| Multicomponent Reaction | Pyridine-2-carboxaldehyde derivative, Secondary amine, Terminal alkyne | Indolizine |
Chemical Reactivity and Transformation Mechanisms of 2 Methylindolizine 3 Carbaldehyde
Electrophilic Substitution Reactions on the Indolizine (B1195054) Nucleus
The indolizine ring is a π-electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. jbclinpharm.org The distribution of electron density favors substitution on the five-membered pyrrole-like ring. nih.gov
Electrophilic substitution on the indolizine nucleus occurs preferentially at the positions with the highest electron density, primarily the C-3 and C-1 positions of the five-membered ring. chim.it In unsubstituted or 2-substituted indolizines, the C-3 position is the most reactive site for electrophilic attack. jbclinpharm.orgmsu.ru
However, in 2-methylindolizine-3-carbaldehyde, the C-3 position is already occupied by the carbaldehyde group. Consequently, electrophilic substitution is directed to the next most reactive site, the C-1 position. jbclinpharm.orgchim.itcore.ac.uk This regioselectivity is consistently observed across various electrophilic reactions, including acylation, nitration, and diazo coupling, where analogs with a substituted C-3 position yield C-1 substituted products. jbclinpharm.orgcore.ac.ukjbclinpharm.org
Acylation of indolizines can be achieved using acid chlorides or anhydrides. jbclinpharm.org The reaction preferentially occurs at the C-3 position, but when this site is blocked, acylation proceeds at the C-1 position. chim.it For instance, the Friedel-Crafts acylation of 3-acetyl-2-methylindolizine with acetyl chloride in the presence of excess aluminum chloride yields 1,3-diacetyl-2-methylindolizine. jbclinpharm.orgchim.it A similar outcome would be anticipated for this compound, leading to the formation of 1-acetyl-2-methylindolizine-3-carbaldehyde.
Kinetic studies comparing the relative rates of Friedel-Crafts acylation highlight the influence of substituents on the indolizine ring. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups, such as the carbaldehyde group, are expected to decrease the reaction rate compared to unsubstituted indolizine. nih.gov
Table 1: Relative Rates of Electrophilic Acylation for Selected Indolizines
| Indolizine Substrate | Relative Rate of C-3 Acylation | Reference |
|---|---|---|
| Indolizine | 1.00 | nih.gov |
| 2-Methylindolizine (B1618379) | 0.67 | nih.gov |
| 2-Carboethoxyindolizine | 0.33 | nih.gov |
Data from electrophilic acylation with acetyl chloride and AlCl₃. The trend shows that substituents influence the rate of electrophilic attack. nih.gov
Nitration of the indolizine nucleus can lead to oxidation, but successful nitration is achievable under controlled conditions. jbclinpharm.org The nitration of 2-methylindolizine with a mixture of nitric and sulfuric acids or acetyl nitrate (B79036) produces a mixture of the 1-nitro and 3-nitro derivatives, with the 1-nitro-2-methylindolizine often being the major product. msu.rujbclinpharm.orgaston.ac.uk
For indolizines where the C-3 position is substituted, such as in 3-acetyl-2-methylindolizine, nitration in concentrated sulfuric acid readily yields the 1-nitro derivative, sometimes accompanied by a small amount of the 1,3-dinitro compound. jbclinpharm.orgjbclinpharm.org This indicates that the nitration of this compound is expected to proceed regioselectively at the C-1 position.
Table 2: Products of Nitration for Substituted Indolizines
| Substrate | Major Product(s) | Reference |
|---|---|---|
| 2-Methylindolizine | 1-Nitro-2-methylindolizine and 3-Nitro-2-methylindolizine | jbclinpharm.org |
| 3-Acetyl-2-methylindolizine | 1-Nitro-3-acetyl-2-methylindolizine | jbclinpharm.orgjbclinpharm.org |
Research on the direct halogenation of indolizines is not extensive, and attempts to prepare stable bromo derivatives have not always been successful. jbclinpharm.org However, the preparation of iodo derivatives has been more fruitful. jbclinpharm.org For example, iodination of 3-acetylindolizine can yield the 1-iodo derivative when conducted in the presence of sodium acetate (B1210297). jbclinpharm.org Based on this precedent, it is plausible that this compound could undergo halogenation, particularly iodination, at the C-1 position. The use of reagents like N-bromosuccinimide has also been reported for the halogenation of azaindolizines, yielding C-1 and/or C-3 substituted products. chim.it
The electron-rich nature of the indolizine ring facilitates diazo coupling with arenediazonium ions. jbclinpharm.orgicrc.ac.ir This electrophilic substitution reaction typically occurs at the C-3 position. chim.itcore.ac.uk In cases where the C-3 position is occupied, the attack is redirected to the C-1 position. jbclinpharm.orgcore.ac.uk This has been demonstrated in the reaction of 3-acetyl-2-methylindolizine, which undergoes diazo coupling to yield the corresponding 1-phenylazo derivative. jbclinpharm.orgcore.ac.uk Therefore, this compound is expected to react with diazonium salts at the C-1 position to form 1-azo-substituted indolizine dyes.
Reactivity of the Aldehyde Functional Group at the 3-Position
The carbaldehyde group at the C-3 position introduces a site of electrophilicity, contrasting with the nucleophilic character of the indolizine ring. This functional group undergoes the typical reactions of aldehydes, primarily nucleophilic addition to the carbonyl carbon. masterorganicchemistry.commsu.edu
Key transformations involving the aldehyde group include:
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-methylindolizine-3-carboxylic acid, using standard oxidizing agents like potassium permanganate (B83412) or Jones reagent (CrO₃ in aqueous acid). libretexts.org
Reduction: The aldehyde can be reduced to a primary alcohol, (2-methylindolizin-3-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). colorado.edu
Reductive Amination: The aldehyde can react with ammonia (B1221849) or primary or secondary amines to form an intermediate imine or enamine, respectively. msu.edulibretexts.org This intermediate can then be reduced in situ (e.g., with sodium cyanoborohydride) to yield the corresponding amine. libretexts.org
Acetal Formation: In the presence of an alcohol and an acid catalyst, the aldehyde group will react to form a hemiacetal and subsequently a stable acetal, which can serve as a protecting group for the aldehyde functionality. libretexts.org
Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the aldehyde into an alkene, yielding a 3-vinyl-substituted indolizine derivative. libretexts.org
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds will add to the carbonyl carbon to produce secondary alcohols after an acidic workup. msu.edu
Cyanohydrin Formation: The addition of a cyanide ion (from sources like HCN or NaCN) to the aldehyde group results in the formation of a cyanohydrin. masterorganicchemistry.com
These reactions provide pathways to a wide array of 3-substituted 2-methylindolizine derivatives, demonstrating the synthetic versatility of the aldehyde handle.
Condensation Reactions, including Formation of Oxime, Hydrazone, and Semicarbazone Derivatives
The carbonyl group in this compound allows it to undergo condensation reactions with various ammonia derivatives. These reactions typically involve the nucleophilic addition of the nitrogen-containing compound to the carbonyl carbon, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond.
The formation of oxime, hydrazone, and semicarbazone derivatives from aldehydes and ketones is a well-established set of reactions in organic chemistry. organicmystery.com Specifically, the reaction of an aldehyde with hydroxylamine (B1172632) (NH₂OH) yields an oxime. Similarly, reactions with hydrazine (B178648) (NH₂-NH₂) and semicarbazide (B1199961) (NH₂CONHNH₂) produce hydrazones and semicarbazones, respectively. organicmystery.com These reactions are often catalyzed by a weak acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. organicmystery.com The presence of the carbonyl group in "picolide," a precursor to indolizine, was confirmed by its ability to form oxime, hydrazone, and semicarbazone derivatives. jbclinpharm.org
The general mechanism for these condensation reactions can be summarized as follows:
Protonation of the carbonyl oxygen by an acid catalyst.
Nucleophilic attack by the nitrogen atom of hydroxylamine, hydrazine, or semicarbazide on the carbonyl carbon.
Proton transfer from the nitrogen to the oxygen atom.
Elimination of a water molecule to form the C=N double bond of the oxime, hydrazone, or semicarbazone.
Detailed research findings have demonstrated the successful condensation of various aldehydes and ketones with these reagents. For instance, studies on long-chain alkyl-indoline-2,3-diones have shown the formation of the corresponding oximes, semicarbazones, and thiosemicarbazones. researchgate.net The structures of these products were confirmed using spectral data such as ¹H NMR and ¹³C NMR. researchgate.net
| Reagent | Product |
| Hydroxylamine (NH₂OH) | Oxime |
| Hydrazine (NH₂-NH₂) | Hydrazone |
| Semicarbazide (NH₂CONHNH₂) | Semicarbazone |
Knoevenagel Condensation and Intramolecular Aldol (B89426) Cyclization
The Knoevenagel condensation is a modification of the aldol condensation where an active hydrogen compound reacts with an aldehyde or ketone in the presence of a basic catalyst, typically a weak amine. wikipedia.orgsigmaaldrich.com This reaction is a cornerstone for carbon-carbon bond formation, leading to α,β-unsaturated compounds. wikipedia.orgpurechemistry.org The mechanism involves the deprotonation of the active methylene (B1212753) compound to form a nucleophilic enolate, which then attacks the carbonyl group of the aldehyde or ketone. purechemistry.org Subsequent dehydration yields the final unsaturated product. wikipedia.orgsigmaaldrich.com
In the context of indolizine chemistry, Knoevenagel condensation plays a role in the synthesis of functionalized indolizine derivatives. For instance, a cascade reaction involving a Knoevenagel condensation and an intramolecular aldol cyclization has been used to prepare indolizine derivatives bearing various functional groups. chim.it The intramolecular aldol-type condensation of specific acyl methines has been successfully employed in a modified Tschitschibabin indolizine synthesis. jbclinpharm.org
The general steps of the Knoevenagel condensation are:
Deprotonation of the active methylene compound by a base. purechemistry.org
Nucleophilic addition of the resulting carbanion to the aldehyde or ketone. purechemistry.org
Elimination of a water molecule to form the α,β-unsaturated product. wikipedia.org
The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org
| Reaction Type | Key Features |
| Knoevenagel Condensation | C-C bond formation, leads to α,β-unsaturated compounds. wikipedia.orgpurechemistry.org |
| Intramolecular Aldol Cyclization | Forms cyclic structures within a molecule. |
| Doebner Modification | Uses pyridine as a solvent, involves decarboxylation. wikipedia.orgorganic-chemistry.org |
Cycloaddition Reactions Involving the Indolizine Core
[8π+2π] Cycloaddition with Dienophiles (Alkenes and Alkynes)
Indolizine can participate in [8π+2π] cycloaddition reactions with various dienophiles, such as alkenes and alkynes, to form cycl[3.2.2]azine derivatives. mdpi.com This reactivity highlights the tetraene-like character of the indolizine system. mdpi.com The reaction is considered a rare example of an [8π+2π] cycloaddition, where the 8π electron system of the indolizine bicycle reacts with the 2π electron system of the dienophile. mdpi.com
The synthesis of indolizine derivatives through 1,3-dipolar cycloadditions is a common and efficient method, often requiring only two steps. jbclinpharm.org This approach typically involves the reaction of pyridinium (B92312) ylides with electron-deficient alkenes or alkynes. chim.itrsc.org The use of various dienophiles allows for the creation of a wide diversity of indolizine structures. chim.it Dirhodium(II) complexes have been shown to catalyze the [3+2] cycloaddition of N-arylaminocyclopropanes with alkyne derivatives. d-nb.info Furthermore, photochemical [2+2] cycloadditions between alkenes and maleimides have been investigated, highlighting differences in reactivity between N-alkyl and N-aryl maleimides. nih.gov
The general scheme for the [8π+2π] cycloaddition of indolizine is:
Indolizine (8π system) + Dienophile (2π system) → Cycl[3.2.2]azine
| Cycloaddition Type | Reactants | Product |
| [8π+2π] | Indolizine, Alkene/Alkyne | Cycl[3.2.2]azine mdpi.com |
| [3+2] | Pyridinium ylide, Alkene/Alkyne | Indolizine derivative chim.itrsc.org |
| [3+2] | N-arylaminocyclopropane, Alkyne | trans-Cyclic β-amino acid derivative d-nb.info |
| [2+2] | Alkene, Maleimide | Cyclobutane core nih.gov |
Other Significant Transformations
Oxidation and Reduction of the Indolizine System
The indolizine nucleus is susceptible to oxidation, which can sometimes lead to ring fission, a reaction that has been historically used for structural elucidation. jbclinpharm.org For example, oxidation of 3-nitroso-2-methylindolizine can yield 3-nitro-2-methylindolizine. chim.it However, nitration of the indolizine nucleus can often result in oxidation of the substrate with little evidence of nitration. jbclinpharm.org For instance, the reaction of 2-methyl and 2-phenylindolizines with nitric acid at moderate temperatures mainly results in oxidation. jbclinpharm.org
Catalytic reduction has been employed to determine the structure of indolizine derivatives. The catalytic reduction of the parent compound, then known as pyrrocoline, to a derivative that was subsequently converted to (±)-coniine, confirmed the structure of the indolizine ring system. jbclinpharm.org
| Reaction | Reagent/Condition | Outcome |
| Oxidation | Nitric Acid (moderate temp) | Oxidation of the indolizine ring jbclinpharm.org |
| Oxidation | H₂O₂ | Ring fission jbclinpharm.org |
| Oxidation | - | 3-nitroso-2-methylindolizine to 3-nitro-2-methylindolizine chim.it |
| Reduction | Catalytic Hydrogenation | Saturation of double bonds, used for structural elucidation jbclinpharm.org |
Protonation Studies and Basic Sites of the Indolizine Heterocycle
Protonation studies of indolizines using NMR spectroscopy have shown that protonation occurs preferentially at the C-3 position. core.ac.uk For 3-substituted indolizines, the site of protonation is dependent on the nature of the substituent. core.ac.uk The basicity of the indolizine ring is a key property influencing its reactivity. The C-3 position is the most electron-rich and therefore the most basic site, followed by the C-1 position. mdpi.com
A study on the protonation of various 3-substituted indolizines in trifluoroacetic acid revealed the percentage of protonation at the C-1 and C-3 positions. jbclinpharm.orgjbclinpharm.org
| Compound | % 3H-cation | % 1H-cation |
| 3-methyl-2-methylindolizine | 78 | 22 |
| 1,2,3-trimethylindolizine | 100 | 0 |
| 1,3-dimethyl-2-phenylindolizine | 100 | 0 |
| 3,5-dimethylindolizine | 100 | 0 |
Data from a study on protonation in trifluoroacetic acid. jbclinpharm.orgjbclinpharm.org
Mannich Reactions and Proposed Mechanisms
The Mannich reaction is a three-component condensation that typically involves an active hydrogen compound (like an enolizable ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. The key intermediate in this reaction is an electrophilic iminium ion, which is subsequently attacked by the nucleophilic active hydrogen compound.
In the context of indolizine chemistry, the electron-rich indolizine ring itself can serve as the nucleophilic component, obviating the need for a separate enolizable ketone. chim.it The reaction, more accurately termed an aminomethylation, generally occurs at the C-1 or C-3 positions, which possess the highest electron density. For 2,3-disubstituted indolizines, such as this compound, the C-3 position is blocked, leading to regioselective functionalization at the C-1 position. researchgate.net
Proposed Mechanism:
The reaction mechanism for the aminomethylation of this compound is proposed to proceed via two main steps:
Iminium Ion Formation: A non-enolizable aldehyde (e.g., formaldehyde) reacts with a secondary amine (e.g., diethylamine) under acidic conditions to form a highly electrophilic iminium ion (Eschenmoser's salt precursor).
Nucleophilic Attack: The nucleophilic C-1 position of the this compound ring attacks the carbon of the iminium ion. This step constitutes an electrophilic aromatic substitution on the indolizine core. Subsequent deprotonation re-aromatizes the ring system, yielding the final C-1 aminomethylated product.
While specific studies on this compound are not prevalent, research on analogous 2,3-disubstituted indolizines supports this proposed reactivity. For instance, the aminomethylation of 3-methyl-2-phenylindolizine (B11893817) has been successfully demonstrated to yield the corresponding 1-aminomethyl derivative. researchgate.net
Table 1: Representative Mannich Reaction of a 2,3-Disubstituted Indolizine researchgate.net
| Indolizine Substrate | Amine | Aldehyde | Product | Activity |
| 3-Methyl-2-phenylindolizine | Diethylamine | Formaldehyde (B43269) | 1-(Diethylaminomethyl)-3-methyl-2-phenylindolizine | Central Nervous System Depressant |
A novel, alternative aminomethylation protocol applicable to indolizine has also been developed, which uses morpholine (B109124) in the presence of (diacetoxyiodo)benzene. nih.govacs.org In this unconventional reaction, morpholine serves as both the amine and the methylene bridge source, providing a direct route to aminomethylated heterocycles under mild, metal-free conditions. nih.govacs.org
C-H Activation and Coupling Reactions
Transition metal-catalyzed carbon-hydrogen (C-H) activation has become a formidable strategy for the direct functionalization of heterocyclic compounds, offering an atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. sigmaaldrich.com The indolizine scaffold is an excellent substrate for such transformations, with regioselectivity being controlled by the catalyst, directing groups, and inherent electronic properties of the ring. rsc.orgresearchgate.netrsc.org For this compound, the formyl group at C-3 is poised to act as a directing group, guiding the metal catalyst to specific C-H bonds.
Palladium-Catalyzed Reactions:
Palladium catalysis is widely used for the C-H functionalization of indolizines, enabling olefination, acyloxylation, and arylation. rsc.orgresearchgate.net While many of these reactions on unsubstituted indolizines target the electronically favored C-1 or C-3 positions, the presence of a directing group can override this preference.
A highly relevant study demonstrated that a C3-formyl group on an indole (B1671886) ring can effectively direct a palladium catalyst to arylate the C4-position. nih.gov A plausible mechanism involves the coordination of the palladium catalyst to the oxygen of the aldehyde, forming a five-membered palladacycle intermediate with the C4-H bond. This is followed by oxidative addition, reductive elimination, and catalyst regeneration. It is proposed that this compound would undergo a similar transformation, directing functionalization to the C-5 position of the six-membered ring.
Table 2: Examples of Palladium-Catalyzed C-H Functionalization of Indolizines
| Reaction Type | Position | Catalyst System | Oxidant/Additive | Reference |
| C-H Acyloxylation | C-1 | Pd(OAc)₂ | PhI(OAc)₂ | rsc.org |
| C-H Olefination | C-1 | Pd(OAc)₂ | Cu(OAc)₂ / O₂ | researchgate.net |
| C-H Alkynylation | C-3 | Pd(OAc)₂ / DPEPhos | AgOAc / CsOAc | tandfonline.com |
| Suzuki Coupling | C-3 | Pd(OAc)₂ | O₂ | rsc.org |
Rhodium-Catalyzed Reactions:
Rhodium(III) catalysts are also highly effective for C-H activation and have been used for the annulation and functionalization of various heterocycles, including indolizines. bohrium.comresearchgate.net These reactions often proceed via a concerted metalation-deprotonation pathway. The aldehyde group in this compound could serve as a directing group to promote Rh(III)-catalyzed C-H activation and subsequent cyclization with coupling partners like alkynes. bohrium.com Furthermore, rhodium catalysis has been employed to achieve functionalization at unconventional sites, such as the C-8 position of the indolizine core, by employing specific directing groups. researchgate.netbeilstein-journals.org This highlights the potential to selectively functionalize the pyridine ring of the indolizine scaffold, guided by the existing substituents.
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Methylindolizine 3 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 2-methylindolizine-3-carbaldehyde. Through various NMR experiments, the connectivity and spatial arrangement of atoms within the molecule can be determined with high precision.
One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each proton on the indolizine (B1195054) core and its substituents. The aldehyde proton (CHO) would appear significantly downfield, typically in the range of δ 9.0-10.0 ppm, due to the strong deshielding effect of the carbonyl group. oregonstate.edu The methyl protons at the C2 position would resonate as a singlet in the upfield region, likely around δ 2.4-2.7 ppm. libretexts.orgnetlify.app The protons on the heterocyclic rings (H1, H5, H6, H7, H8) would appear in the aromatic region (approximately δ 6.5-8.5 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, etc.) are determined by their position on the indolizine ring and their coupling with adjacent protons. For instance, extensive long-range coupling is a known feature in the ¹H NMR spectra of indolizines.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The most downfield signal would correspond to the aldehyde carbonyl carbon (C=O), expected around δ 185-195 ppm. rsc.org The carbons of the indolizine ring typically resonate between δ 100 and 140 ppm. oregonstate.edu The C2 and C3 carbons, being substituted, would have characteristic shifts influenced by the methyl and carbaldehyde groups, respectively. The methyl carbon (CH₃) would appear at a much higher field, typically in the range of δ 15-25 ppm. rsc.org
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| H1 | ~7.0 - 7.5 | ~100 - 110 |
| C2 | - | ~120 - 130 |
| C3 | - | ~115 - 125 |
| CHO (proton) | ~9.0 - 10.0 | - |
| CHO (carbon) | - | ~185 - 195 |
| H5 | ~7.8 - 8.2 | ~125 - 130 |
| H6 | ~6.5 - 7.0 | ~112 - 118 |
| H7 | ~6.6 - 7.2 | ~115 - 120 |
| H8 | ~7.3 - 7.8 | ~120 - 125 |
| C9 | - | ~130 - 140 |
| CH₃ (protons) | ~2.4 - 2.7 | - |
| CH₃ (carbon) | - | ~15 - 25 |
Note: These are estimated values based on data for analogous compounds. oregonstate.edulibretexts.orgnetlify.apprsc.orgoregonstate.edu Actual experimental values may vary.
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. oregonstate.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. libretexts.org For this compound, COSY would show correlations between adjacent protons on the six-membered ring (e.g., H5 with H6, H6 with H7, etc.), confirming their positions relative to one another.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. diva-portal.org It would be used to definitively assign each proton signal to its corresponding carbon atom in the indolizine ring and the methyl group. libretexts.org
NMR spectroscopy is a powerful method for studying the protonation of heterocyclic compounds like indolizines. jbclinpharm.org Studies have consistently shown that the indolizine nucleus is preferentially protonated at the C3 position. jbclinpharm.orgrsc.org If the C3 position is substituted, as in this compound, protonation is expected to occur at the C1 position. jbclinpharm.orgrsc.org This protonation event would cause significant changes in the NMR spectrum. The chemical shifts of the protons and carbons near the site of protonation would shift downfield due to the increased positive charge density. researchgate.net By comparing the NMR spectra of the neutral compound with that recorded in an acidic medium (e.g., trifluoroacetic acid), the exact site of protonation can be confirmed. chim.it
Mass Spectrometry Techniques
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, heterocyclic compounds. ijper.org In ESI-MS, this compound would typically be observed as a protonated molecule, [M+H]⁺. rsc.org Given a molecular formula of C₁₀H₉NO, the expected exact mass of the neutral molecule is 159.0684 g/mol . The ESI-MS spectrum would therefore show a prominent peak at an m/z (mass-to-charge ratio) of approximately 160.0757 for the [M+H]⁺ ion.
Tandem mass spectrometry (MS/MS) experiments involve selecting the [M+H]⁺ precursor ion and inducing fragmentation. lcms.cz The resulting product ions provide valuable structural information. For this compound, characteristic fragmentation would likely involve the loss of small neutral molecules. libretexts.orgmiamioh.edu
Predicted ESI-MS Fragmentation for this compound
| Precursor Ion (m/z) | Proposed Neutral Loss | Resulting Fragment Ion (m/z) | Notes |
| 160.07 | CO (28 Da) | 132.07 | Loss of the carbonyl group from the aldehyde. |
| 160.07 | H (1 Da) | 159.07 | Loss of a hydrogen radical. |
| 160.07 | CH₃ (15 Da) | 145.06 | Loss of the methyl group. |
Note: These are predicted fragmentation pathways based on general principles for aldehydes and aromatic systems. libretexts.orgmiamioh.edu
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. nih.gov This technique is ideal for analyzing the purity of a synthesized sample of this compound and for quantifying it in complex mixtures. ijper.orgresearchgate.net
A suitable LC method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to promote protonation for ESI-MS detection. nih.gov The compound would elute at a specific retention time, and the mass spectrometer would confirm its identity by detecting the [M+H]⁺ ion at m/z 160.07. rsc.org LC-MS/MS can be used for even higher selectivity and sensitivity by monitoring specific fragmentation transitions (e.g., m/z 160.07 → 132.07). nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands that confirm its molecular structure.
Key functional groups and their expected IR absorption ranges include:
Aldehyde C-H Stretch: Aldehydes exhibit a distinctive C-H stretching vibration of the aldehyde group, which typically appears as two weak to medium bands around 2750 cm⁻¹ and 2850 cm⁻¹. libretexts.org The presence of these bands is a strong indicator of the carbaldehyde moiety. pressbooks.pub
Carbonyl (C=O) Stretch: The C=O stretching vibration of an aldehyde is one of the most prominent absorptions in an IR spectrum, appearing as a strong, sharp band. pressbooks.publibretexts.org For aldehydes adjacent to an aromatic ring, this absorption is typically found around 1705 cm⁻¹. libretexts.org In the case of indolizine derivatives, this peak can be observed in the range of 1690-1740 cm⁻¹. ucla.edu
Aromatic C-H Stretch: The C-H stretching vibrations of the aromatic indolizine ring are expected to appear above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region. ucla.edu
Aromatic C=C Bending: The skeletal vibrations of the aromatic ring give rise to several bands in the 1500-1700 cm⁻¹ range. ucla.edu
Methyl C-H Stretch: The C-H stretching of the methyl group at the 2-position will show absorptions in the 2850-2960 cm⁻¹ range, characteristic of alkane C-H bonds. libretexts.org
Interactive Data Table: Characteristic IR Absorptions for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |
| Aldehyde C-H | ~2850 and ~2750 | Weak to Medium | Diagnostic for the aldehyde group libretexts.orgpressbooks.pub |
| Carbonyl (C=O) | 1690 - 1740 | Strong | Position can be influenced by conjugation libretexts.orgucla.edu |
| Aromatic C-H | 3010 - 3100 | Variable | Indicates unsaturated C-H bonds ucla.edu |
| Aromatic C=C | 1500 - 1700 | Medium | Skeletal vibrations of the indolizine ring ucla.edu |
| Alkyl C-H | 2850 - 2960 | Medium to Strong | From the methyl group at position 2 libretexts.org |
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction is an essential technique for determining the three-dimensional arrangement of atoms within a crystalline solid. uol.de It provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a definitive structural elucidation. uhu-ciqso.es
For this compound, growing a suitable single crystal allows for detailed structural analysis through single-crystal X-ray diffraction. uib.no This technique involves exposing a crystal to an X-ray beam and analyzing the resulting diffraction pattern. uol.de The analysis of the diffraction data reveals the precise coordinates of each atom in the crystal lattice, confirming the connectivity and stereochemistry of the molecule. uhu-ciqso.es
This method is crucial for:
Unambiguous Structure Confirmation: It provides a definitive 3D model of the molecule. uol.de
Determination of Crystal System and Space Group: This information describes the symmetry of the crystal lattice. nih.gov
Analysis of Intermolecular Interactions: It reveals details about hydrogen bonding and other non-covalent interactions that stabilize the crystal packing.
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from single-crystal X-ray diffraction. mdpi.commdpi.com This analysis maps properties onto the Hirshfeld surface, which is the boundary where the electron distribution of a molecule in a crystal is greater than that of all other molecules. researchgate.net
Key aspects of Hirshfeld surface analysis include:
d_norm Surface: A color-mapped surface that highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of normal length in white, and longer contacts in blue. mdpi.com This allows for the visual identification of significant interactions like hydrogen bonds. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy in Indolizine Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. msu.edu The indolizine ring system is a chromophore, meaning it absorbs UV or visible light. The position and intensity of the absorption bands are sensitive to the electronic structure and any substituents present on the ring. upi.edu
For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the conjugated π-electron system. The aldehyde group, being an electron-withdrawing group, can influence the electronic transitions and thus the absorption maxima (λ_max). The spectrum of the parent indolizine shows characteristic absorption bands, and the introduction of the methyl and carbaldehyde groups will cause shifts in these bands. mst.edu For instance, the absorption spectrum of indole-3-carbaldehyde, a related compound, is limited to the UV region with a λ_max around 296 nm. unifi.it The electronic transitions in this compound are likely to occur from π to π* orbitals within the aromatic system.
Chromatographic Methods for Purity and Chemical Analysis
Chromatographic techniques are indispensable for separating and purifying compounds, as well as for assessing their purity. mdpi.com For this compound, both column chromatography and gas chromatography (GC) are valuable methods.
Column Chromatography: This is a primary technique used for the purification of synthesized this compound. nih.govrsc.org A mixture of solvents, such as ethyl acetate (B1210297) and hexane, is often used as the eluent to separate the desired product from byproducts and unreacted starting materials on a silica (B1680970) gel stationary phase. nih.gov The progress of the separation is typically monitored by thin-layer chromatography (TLC). researchgate.net
Gas Chromatography (GC): GC can be employed for the purity assessment of this compound. For compounds that are not sufficiently volatile or stable for GC analysis, derivatization may be necessary to improve their chromatographic properties. jfda-online.comresearchgate.net However, for many organic molecules, direct analysis is possible. When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data (indicative of purity) and mass spectral data, which helps in confirming the identity of the compound.
Theoretical and Computational Investigations of 2 Methylindolizine 3 Carbaldehyde
Electronic Structure Analysis of the Indolizine (B1195054) System
The electronic structure of the indolizine core is fundamental to its reactivity and photophysical properties. Indolizine is a heteroaromatic compound with a 10-π electron system, making it electron-rich and susceptible to electrophilic substitution, which preferentially occurs at the 3- and 1-positions. core.ac.uk The introduction of substituents, such as a methyl group at the C-2 position and a carbaldehyde group at the C-3 position, significantly modulates the electronic landscape of the parent system.
Computational studies, particularly those using Density Functional Theory (DFT), are employed to analyze the electronic distribution and frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mst.edu The energy and localization of these orbitals are key determinants of the molecule's chemical reactivity and electronic transition properties.
HOMO & LUMO: For indolizine-based systems, the HOMO is typically distributed across the bicyclic ring structure, while the LUMO's location can be influenced by electron-withdrawing substituents. mst.edu In 2-Methylindolizine-3-carbaldehyde, the electron-donating methyl group at C-2 and the electron-withdrawing carbaldehyde group at C-3 create a push-pull effect. This effect can decrease the HOMO-LUMO energy gap, which has implications for the molecule's color and fluorescence. Computational models can precisely calculate this energy gap and visualize the orbital geometries. mst.edumdpi.com
Electron Density and Reactivity: Molecular orbital calculations confirm that C-3 is the most reactive site for electrophilic attack in unsubstituted indolizine, followed by C-1. core.ac.uk The presence of the formyl group at the C-3 position deactivates this site towards further electrophilic attack, while the methyl group at C-2 enhances the electron density of the ring.
Protonation: Studies on substituted indolizines show that protonation typically occurs at the C-3 position. However, in 3-substituted indolizines, the site of protonation can shift to C-1, a phenomenon that can be rationalized through computational analysis of the stability of the resulting cations. core.ac.uk
| Reactivity Sites | Positions on the ring most susceptible to chemical attack. | MO calculations show C-3 and C-1 are the most active sites for electrophiles. The existing substitution pattern directs further reactions. core.ac.uk |
Mechanistic Probing via Computational Methods
Computational chemistry, especially DFT, is an indispensable tool for investigating the mechanisms of chemical reactions. scispace.com For the synthesis of 2-acylindolizines like this compound, computational studies can elucidate complex reaction pathways, identify transient intermediates, and calculate activation energies, thereby explaining observed regioselectivity and reaction efficiencies. researchgate.netrsc.org
One common route to indolizine derivatives is the [3+2] cyclization reaction. rsc.org Mechanistic studies using DFT can model the entire reaction coordinate for such processes. This involves:
Reactant Complex Formation: Calculating the energy of the initial association of the reacting species.
Transition State (TS) Identification: Locating the highest energy point along the reaction pathway. The structure of the TS reveals the key bond-forming and bond-breaking events. For multi-step reactions, each step has its own transition state.
Intermediate Trapping: Identifying any stable species that exist between transition states.
Product Complex Formation: Calculating the energy of the final product as it is formed.
For instance, in the synthesis of substituted indolizines, computational studies can compare different potential pathways to determine the most energetically favorable route. researchgate.net They can explain why a particular regiochemistry is preferred, such as the formation of the 2,3-disubstituted product over other isomers. DFT calculations have been used to rationalize the outcomes of reactions involving N-heterocyclic carbenes and photoredox catalysis in the synthesis of complex molecules, providing a step-by-step energy profile of the catalytic cycle. researchgate.net
Table 2: Example of a Computationally Modeled Reaction Pathway (Hypothetical Steps)
| Step | Description | Computational Insight |
|---|---|---|
| 1 | Formation of a pyridinium (B92312) ylide | Calculation of the geometry and stability of the ylide intermediate. |
| 2 | Michael Addition | Identification of the transition state for the nucleophilic attack of the ylide onto an α,β-unsaturated carbonyl compound. |
| 3 | 1,5-Dipolar Cyclization | Modeling the intramolecular cyclization step, which is often the key ring-forming step, and calculating its activation barrier. |
| 4 | Aromatization | Calculation of the final step, often involving the elimination of a small molecule (e.g., H₂O), to yield the stable indolizine ring. |
Conformational Analysis and Molecular Geometry Studies
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. libretexts.orgscribd.com For this compound, this involves studying the orientation of the methyl and carbaldehyde substituents relative to the planar indolizine ring.
Molecular Geometry: The indolizine ring system is largely planar. X-ray crystallography on related indolizine derivatives provides precise experimental data on bond lengths, bond angles, and planarity. researchgate.net Computational geometry optimization, typically using DFT methods, can accurately predict these parameters. These calculations can confirm the planarity of the bicyclic core and determine the precise bond lengths and angles, which are influenced by the electronic effects of the substituents.
Conformational Preferences: The primary degree of rotational freedom in this compound is the rotation around the C3-C(aldehyde) single bond. This rotation governs the orientation of the carbonyl group. Computational methods can map the potential energy surface for this rotation to identify the most stable conformers. mdpi.com The lowest energy conformation is typically one that minimizes steric hindrance and maximizes favorable electronic interactions, such as conjugation between the carbonyl group and the indolizine π-system. Newman projections are often used to visualize these rotational conformations. libretexts.orgvulcanchem.com
Table 3: Predicted Geometric Parameters for this compound (Illustrative) Note: These are typical, illustrative values based on related structures. Precise values would require specific computational or experimental analysis.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C2-C(methyl) | ~1.51 Å |
| Bond Length | C3-C(aldehyde) | ~1.45 Å |
| Bond Length | C(aldehyde)=O | ~1.22 Å |
| Bond Angle | C2-C3-C(aldehyde) | ~128° |
| Bond Angle | N-C8a-C1 | ~108° |
| Dihedral Angle | C2-C3-C(aldehyde)-O | ~0° or ~180° (indicating planarity for maximum conjugation) |
Intermolecular Interaction Studies and Energy Framework Calculations
In the solid state, molecules of this compound arrange themselves into a crystal lattice stabilized by a network of intermolecular interactions. Understanding these interactions is crucial for crystal engineering and predicting material properties. nih.gov
Types of Interactions: Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal. For this molecule, the following interactions are expected:
Hydrogen Bonds: Although lacking classical O-H or N-H donors, weak C-H···O and C-H···N hydrogen bonds are significant. researchgate.netnih.gov The aldehyde oxygen is a strong hydrogen bond acceptor, and the nitrogen in the indolizine ring can also act as an acceptor.
π-π Stacking: The planar, aromatic indolizine rings can stack on top of each other, leading to stabilizing π-π interactions.
Energy Framework Calculations: To quantify the strength of these interactions, computational methods can be used to calculate the interaction energies between pairs of molecules within the crystal lattice. These calculations provide a visual "energy framework," highlighting the dominant interactions that form the crystal's structural backbone. DFT calculations on molecular pairs can determine the energy of specific interactions, such as a C-H···N bond, which can be in the range of -11 to -14 kJ/mol. nih.gov Molecular dynamics (MD) simulations can also be employed to study the stability of the crystal lattice and the nature of the intermolecular forces over time. researchgate.net
Table 4: Summary of Potential Intermolecular Interactions
| Interaction Type | Description | Key Atoms Involved |
|---|---|---|
| C-H···O Hydrogen Bond | A weak hydrogen bond between a carbon-bound hydrogen and the aldehyde oxygen. researchgate.net | Ring/Methyl C-H as donor; Aldehyde O as acceptor. |
| C-H···N Hydrogen Bond | A weak hydrogen bond with the nitrogen atom of the five-membered ring. nih.gov | Ring/Methyl C-H as donor; Ring N as acceptor. |
| π-π Stacking | Non-covalent interaction between the aromatic π-systems of adjacent indolizine rings. researchgate.net | The planar indolizine rings. |
| van der Waals Forces | General attractive/repulsive forces between all atoms. | All atoms in the molecule. |
Synthetic Applications and Chemical Transformations of 2 Methylindolizine 3 Carbaldehyde As a Versatile Intermediate
Role as a Key Building Block in Complex Organic Synthesis
2-Methylindolizine-3-carbaldehyde serves as a fundamental starting material for the synthesis of a variety of complex organic molecules. The aldehyde functionality provides a reactive handle for numerous transformations, enabling the introduction of diverse substituents and the construction of fused ring systems. For instance, it can undergo reactions such as Wittig olefination to introduce carbon-carbon double bonds, or reductive amination to append amine-containing moieties. These transformations are crucial for building the molecular complexity required for pharmacologically active compounds and advanced materials.
A notable application of this building block is in the synthesis of carbazole (B46965) derivatives. The reaction of 2-methylindole-3-carbaldehydes with enals, promoted by lithium chloride and DBU, leads to the direct and rapid construction of carbazoles through a cascade reaction involving a [4+2] cycloaddition, dehydration, and oxidative aromatization. rsc.org This method is efficient, proceeds under mild conditions, and utilizes molecular oxygen as a green oxidant. rsc.org
Facilitation of Multi-Component Reactions for Diverse Molecular Scaffolds
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most of the atoms from the starting materials. rug.nl this compound is an excellent substrate for such reactions, enabling the rapid generation of diverse molecular scaffolds.
While specific examples detailing the direct use of this compound in MCRs are not extensively documented in the provided results, the reactivity of the aldehyde group makes it an ideal candidate for established MCRs like the Ugi or Passerini reactions, which typically involve an aldehyde or ketone component. rug.nl For example, a three-component reaction of 2-pyridine carbaldehyde with phenylacetylene (B144264) and secondary amines has been shown to produce amino indolizine (B1195054) products. researchgate.net This suggests that this compound could similarly participate in MCRs to generate a library of complex indolizine derivatives. The development of one-pot, four-component reactions for the synthesis of indolizines from simple starting materials further underscores the potential for this class of compounds in MCRs. researchgate.net
Precursor for Functionalized Indolizine Derivatives
The aldehyde group of this compound is a gateway to a vast array of functionalized indolizine derivatives. bohrium.com Standard organic transformations can be employed to modify this group, leading to a wide range of substituents at the 3-position of the indolizine core.
| Reaction Type | Reagents | Resulting Functional Group |
| Oxidation | Oxidizing agents (e.g., KMnO4, CrO3) | Carboxylic acid |
| Reduction | Reducing agents (e.g., NaBH4, LiAlH4) | Alcohol |
| Grignard Reaction | Grignard reagents (R-MgX) | Secondary alcohol |
| Wittig Reaction | Wittig reagents (Ph3P=CHR) | Alkene |
| Reductive Amination | Amines, reducing agent (e.g., NaBH(OAc)3) | Amine |
These transformations allow for the synthesis of indolizines with tailored electronic and steric properties, which is crucial for applications in drug discovery and materials science. For example, the synthesis of indolizine analogs of bioactive indoles has been a long-standing goal in medicinal chemistry, with the expectation of similar or improved potency. scispace.com
Application as a Formyl Anion Equivalent in Homologation Reactions
The concept of a formyl anion equivalent is a powerful tool in organic synthesis, allowing for the addition of a single carbon unit as a formyl group or its synthetic equivalent. While the direct use of this compound as a formyl anion equivalent is not explicitly described, related heterocyclic systems have been successfully employed in this capacity.
For instance, 2-trimethylsilylthiazole (2-TST) has been widely used as a formyl anion equivalent in the homologation of aldehydes. orgsyn.org This reagent reacts with aldehydes to introduce a thiazole (B1198619) ring, which can then be unmasked to reveal a formyl group. orgsyn.org Similarly, formaldehyde (B43269) tert-butyl hydrazone has been utilized as a formyl anion equivalent in asymmetric additions to carbonyl compounds. rsc.org The benzothiazole (B30560) system can also be modified to act as a formyl anion equivalent. vdoc.pub Given the reactivity of the indolizine nucleus, it is conceivable that derivatives of this compound could be designed to function as formyl anion equivalents in specific synthetic contexts, enabling one-carbon homologation reactions.
Design and Synthesis of Chemically Modified Analogs for Research Purposes
The structural modification of this compound is a key strategy for developing new compounds for research purposes, particularly in the fields of medicinal chemistry and materials science. By systematically altering the substituents on the indolizine core, researchers can probe structure-activity relationships and optimize the properties of these molecules.
The synthesis of novel analogs can be achieved through various synthetic routes. For example, the reaction of 4-methoxy-1-(2-(substituted phenyl)-2-oxoethyl)pyridin-1-ium bromide with substituted alkynes can yield a range of substituted indolizine analogues. ijper.org Furthermore, multi-component reactions provide a powerful platform for generating libraries of diverse indolizine derivatives from readily available starting materials. researchgate.netnih.govbeilstein-journals.org The design of these analogs is often guided by computational studies to predict their biological activity or physical properties. ijper.org For instance, the synthesis of novel ethyl 3-(substitutedbenzoyl)-7-methoxy-2-methylindolizine-1-carboxylates has been reported, with some analogs showing promising COX-2 inhibitory activity. ijper.org
Q & A
Q. What are the standard synthetic routes for preparing 2-methylindolizine-3-carbaldehyde, and what critical reaction conditions ensure high yields?
The synthesis typically involves multi-step organic reactions, such as cyclization or condensation, starting from pyridine or indole precursors. Key steps include:
- Aldehyde functionalization : Introducing the aldehyde group via Vilsmeier-Haack formylation or oxidation of methyl groups under controlled conditions .
- Anhydrous conditions : Critical for preventing hydrolysis of intermediates, especially when using moisture-sensitive reagents like acyl chlorides or Grignard reagents .
- Temperature control : Reactions often require reflux in solvents like acetic acid or toluene to achieve optimal yields . Characterization via H/C NMR and FT-IR confirms the aldehyde moiety and indolizine backbone .
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
- NMR spectroscopy : The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm, while the indolizine protons show aromatic splitting patterns (δ 6.5–8.5 ppm) .
- X-ray crystallography : Programs like SHELXL are used for structure refinement. Challenges include resolving disorder in the methyl or aldehyde groups, requiring high-resolution data (e.g., <1.0 Å) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] for CHNO).
Q. What are the common derivatization reactions of the aldehyde group in this compound?
The aldehyde group is highly reactive, enabling:
- Condensation reactions : Formation of Schiff bases with amines, useful for creating bioactive analogs .
- Nucleophilic additions : Grignard or organozinc reagents add to the aldehyde, yielding secondary alcohols .
- Oxidation/Reduction : Controlled oxidation to carboxylic acids or reduction to primary alcohols, though over-reduction of the indolizine ring must be avoided .
Advanced Research Questions
Q. How can regioselectivity challenges in electrophilic substitutions on the indolizine core be addressed during synthesis?
- Directing groups : Temporary protection of the aldehyde (e.g., acetal formation) can direct electrophiles to specific positions (C-5 or C-7) .
- Catalytic systems : Pd-catalyzed C–H activation or Lewis acids (e.g., FeCl) enhance selectivity in halogenation or nitration .
- Computational modeling : DFT studies predict electron density distribution, guiding experimental design for regioselective substitutions .
Q. What strategies optimize crystallographic refinement for this compound derivatives with structural disorder?
- Twinned data handling : SHELXL’s TWIN/BASF commands model twin fractions in cases of non-merohedral twinning .
- Disorder modeling : Split-atom refinement and restraints (e.g., SIMU/ISOR) resolve overlapping methyl or solvent molecules .
- High-pressure data collection : Low-temperature (100 K) datasets reduce thermal motion artifacts .
Q. How do computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound derivatives?
- DFT calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and stability .
- Docking studies : Simulate interactions with targets like cyclooxygenase-2 (COX-2) or kinase enzymes, using AutoDock Vina or Schrödinger Suite .
- ADMET profiling : Predict pharmacokinetic properties (e.g., logP, bioavailability) using SwissADME or ADMETlab .
Q. What experimental approaches resolve contradictions in reported biological activities of indolizine derivatives?
- Dose-response assays : Establish EC/IC values across multiple cell lines to differentiate specific vs. nonspecific effects .
- Off-target screening : Use panels like Eurofins’ SafetyScreen44 to identify unintended interactions .
- Metabolic stability tests : Liver microsome assays (human/rodent) clarify whether discrepancies arise from rapid metabolite formation .
Methodological Guidance
Q. How to design a kinetic study for aldehyde-involved reactions in 2-methylindolizine derivatives?
- In situ monitoring : Use UV-Vis or F NMR (if fluorinated analogs exist) to track reaction progress .
- Quenching experiments : Halt reactions at intervals with cold methanol or scavengers (e.g., NaHSO) to isolate intermediates .
- Arrhenius analysis : Measure rate constants at varying temperatures to determine activation energy .
Q. What are best practices for analyzing competing reaction pathways in indolizine functionalization?
- Isotopic labeling : C or H labeling at the aldehyde position traces mechanistic pathways .
- Cross-over experiments : Mix isotopically labeled and unlabeled substrates to distinguish intra- vs. intermolecular pathways .
- Computational transition-state mapping : Identify energy barriers for competing pathways using Gaussian or ORCA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
